molecular formula C14H14ClN3O B2380738 N-[(4-Chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380068-54-0

N-[(4-Chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2380738
CAS No.: 2380068-54-0
M. Wt: 275.74
InChI Key: FIYWPUWTKFIICI-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidine ring, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzylamine and 5,6-dimethylpyrimidine-4-carboxylic acid.

    Condensation Reaction: The 4-chlorobenzylamine is reacted with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-10(2)17-8-18-13(9)14(19)16-7-11-3-5-12(15)6-4-11/h3-6,8H,7H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYWPUWTKFIICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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